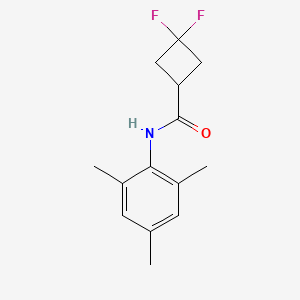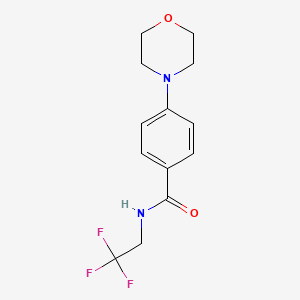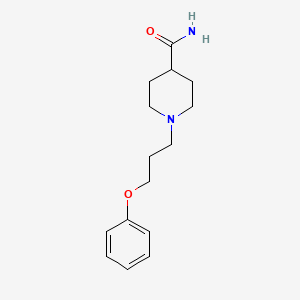![molecular formula C19H29N3O2S B12234064 4-{1-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]piperidine-3-carbonyl}thiomorpholine](/img/structure/B12234064.png)
4-{1-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]piperidine-3-carbonyl}thiomorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{1-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]piperidine-3-carbonyl}thiomorpholine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperidine ring, a pyridine ring, and a thiomorpholine moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]piperidine-3-carbonyl}thiomorpholine typically involves multiple steps, starting with the preparation of the individual components. The piperidine and pyridine rings are synthesized separately and then coupled together through a series of reactions. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reactors may be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-{1-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]piperidine-3-carbonyl}thiomorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine and piperidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
4-{1-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]piperidine-3-carbonyl}thiomorpholine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{1-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]piperidine-3-carbonyl}thiomorpholine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Omeprazole: A proton pump inhibitor with a similar pyridine structure.
Esomeprazole: An enantiomer of omeprazole with enhanced bioavailability.
Lansoprazole: Another proton pump inhibitor with a similar mechanism of action.
Uniqueness
4-{1-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]piperidine-3-carbonyl}thiomorpholine is unique due to its combination of a piperidine ring, a pyridine ring, and a thiomorpholine moiety. This unique structure provides distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C19H29N3O2S |
|---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
[1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]piperidin-3-yl]-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C19H29N3O2S/c1-14-11-20-17(15(2)18(14)24-3)13-21-6-4-5-16(12-21)19(23)22-7-9-25-10-8-22/h11,16H,4-10,12-13H2,1-3H3 |
InChI Key |
QFCRBLQZRVRCMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CN2CCCC(C2)C(=O)N3CCSCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-bromo-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzamide](/img/structure/B12233992.png)
![4,6-Dimethyl-2-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}pyridine-3-carbonitrile](/img/structure/B12233995.png)
![1-(2-fluoroethyl)-N-[(2-methoxyphenyl)methyl]-3-methylpyrazol-4-amine;hydrochloride](/img/structure/B12234001.png)
![2-{[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]oxy}-5-ethylpyrimidine](/img/structure/B12234003.png)

![6-cyclopropyl-N-[(2,6-difluorophenyl)methyl]-5-fluoropyrimidin-4-amine](/img/structure/B12234015.png)
![8-{[2-(Trifluoromethyl)phenyl]methyl}-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B12234020.png)

![{N}-[(5{Z})-6-amino-6,7-dihydro-2,1,3-benzoxadiazol-5(4{H})-ylidene]-2,1,3-benzoxadiazol-5-amine](/img/structure/B12234028.png)
![5-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B12234039.png)

![N-[(2,4-dimethylpyrazol-3-yl)methyl]-2-(3-methoxyphenyl)ethanamine;hydrochloride](/img/structure/B12234048.png)

![N-{1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine](/img/structure/B12234061.png)
